molecular formula C16H12FN3OS B12185795 5-(3-fluorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide

5-(3-fluorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide

Cat. No.: B12185795
M. Wt: 313.4 g/mol
InChI Key: VXYYHQHPOHSQOF-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, a pyridinyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction using fluorobenzene derivatives.

    Attachment of Pyridinyl Group: The pyridinyl group is attached via a coupling reaction with pyridine derivatives.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenated compounds and catalysts are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(3-fluorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide
  • 5-(3-bromophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide
  • 5-(3-methylphenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide

Uniqueness

5-(3-fluorophenyl)-2-methyl-N-(pyridin-4-yl)thiazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C16H12FN3OS

Molecular Weight

313.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-methyl-N-pyridin-4-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H12FN3OS/c1-10-19-14(16(21)20-13-5-7-18-8-6-13)15(22-10)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)

InChI Key

VXYYHQHPOHSQOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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